(2Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
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Overview
Description
(2Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This compound features a difluoromethoxyphenyl group and a pyrazolylmethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under mild conditions.
Introduction of the Difluoromethoxyphenyl Group: This step may involve the use of a difluoromethoxybenzene derivative, which can be coupled to the enamide backbone using palladium-catalyzed cross-coupling reactions.
Attachment of the Pyrazolylmethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene or pyrazole moieties.
Reduction: Reduction reactions may target the carbonyl group or the alkene, leading to the formation of saturated derivatives.
Substitution: The aromatic ring and the pyrazole group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for various functionalized derivatives.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its difluoromethoxyphenyl group and pyrazolylmethyl group may interact with biological targets in unique ways.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it exhibits desirable pharmacokinetic and pharmacodynamic properties.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[4-(trifluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
(2Z)-3-[4-(methoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide: Similar structure with a methoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (2Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C17H19F2N3O2 |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C17H19F2N3O2/c1-3-22-11-14(12(2)21-22)10-20-16(23)9-6-13-4-7-15(8-5-13)24-17(18)19/h4-9,11,17H,3,10H2,1-2H3,(H,20,23)/b9-6- |
InChI Key |
JKZSZVDKXKKORS-TWGQIWQCSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)CNC(=O)/C=C\C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C=CC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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